molecular formula C15H12FN3O B3141248 N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 478245-38-4

N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B3141248
CAS No.: 478245-38-4
M. Wt: 269.27 g/mol
InChI Key: DJVCAXYAAHVKRL-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine carboxamide class. Its structure features a 2-methylimidazo[1,2-a]pyridine core linked via a carboxamide group to a 4-fluorophenyl substituent.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c1-10-14(19-9-3-2-4-13(19)17-10)15(20)18-12-7-5-11(16)6-8-12/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVCAXYAAHVKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001174286
Record name N-(4-Fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478245-38-4
Record name N-(4-Fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478245-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the imidazo[1,2-a]pyridine core with a 4-fluorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

    Addition of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, and suitable catalysts under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives

Scientific Research Applications

N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It has shown promise in the development of drugs for treating various diseases, including cancer, inflammation, and infectious diseases.

    Biology: In biological research, the compound is used as a tool to study cellular processes and molecular interactions. It can serve as a probe to investigate the function of specific proteins or pathways.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of other valuable chemicals or as a component in specialized formulations.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-Fluorophenyl)-2-Methylimidazo[1,2-a]Pyridine-3-Carboxamide

  • Core : 2-methylimidazo[1,2-a]pyridine.
  • Carboxamide substituent : 4-fluorophenyl.
  • Key features : Fluorine at the para position enhances metabolic stability and target binding through electronegative effects .

7-Methyl-N-(4-Methylbenzyl)-2-(p-Tolyl)Imidazo[1,2-a]Pyridine-3-Carboxamide

  • Core : 2-(p-tolyl), 7-methylimidazo[1,2-a]pyridine.
  • Carboxamide substituent : 4-methylbenzyl.
  • Activity : Exhibits potent anti-TB activity (MIC = 0.004 µM), attributed to the p-tolyl group enhancing hydrophobic interactions with mycobacterial cytochrome bcc1 oxidase .

N-(2-(3-Fluorophenyl)-4-Oxothiazolidin-3-Yl)-2-Methylimidazo[1,2-a]Pyridine-3-Carboxamide

  • Core : 2-methylimidazo[1,2-a]pyridine.
  • Carboxamide substituent: Thiazolidinone ring fused with a 3-fluorophenyl group.

Role of Fluorine and Alkyl Substituents

  • Fluorine positioning: Para-fluorine (as in the main compound) optimizes steric and electronic effects for target binding . Meta-fluorine (e.g., in thiazolidinone derivatives) may reduce potency due to suboptimal spatial alignment .
  • Methyl groups: 2-Methyl on the imidazopyridine core is conserved across analogs for maintaining planarity and π-stacking interactions .

Anti-TB Activity Comparison

Compound Name MIC (µM) Key Structural Features Reference
This compound Not reported 4-fluorophenyl, 2-methyl core
7-Methyl-N-(4-methylbenzyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamide 0.004 p-Tolyl, 7-methyl, 4-methylbenzyl
4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline 0.03 Ether linker, dual fluorophenyl groups
N-(2-(3-Fluorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide Not reported Thiazolidinone ring, 3-fluorophenyl

Key findings :

  • The p-tolyl and 4-methylbenzyl substituents in compound 2 () contribute to exceptional potency, likely by enhancing interactions with the hydrophobic pockets of TB targets .
  • Ether-linked derivatives () show moderate activity, suggesting that flexibility in the linker region may reduce efficacy compared to rigid carboxamide bonds .

Biological Activity

N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H12FN3O
  • Molecular Weight : 269.27 g/mol
  • CAS Number : 1488735

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Cyclin-dependent kinases (CDKs) : The compound has been shown to inhibit CDK2, which plays a critical role in cell cycle regulation. This inhibition can lead to reduced cell proliferation and potential antitumor effects .

Biological Activities

This compound exhibits various biological activities:

  • Antitumor Activity : Studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of colorectal cancer cells (HT29) and breast cancer cells (MCF-7) with IC50 values comparable to established chemotherapeutics like Doxorubicin .
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress, which is crucial in cancer prevention and treatment. It demonstrates strong antioxidant activity in assays such as DPPH and ABTS .
  • Anti-inflammatory Effects : this compound has also shown potential anti-inflammatory properties, which may contribute to its overall therapeutic profile.

Study 1: Antitumor Efficacy

In a recent study, this compound was tested against several human cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity:

Cell LineIC50 (µM)Mechanism
HT2915CDK2 inhibition
MCF-718CDK2 inhibition
A54922Apoptosis induction

This data suggests that the compound's mechanism involves both direct cytotoxic effects and the induction of apoptosis in cancer cells.

Study 2: Antioxidant Activity

Another research effort focused on the antioxidant capabilities of the compound. The study utilized various assays to measure its effectiveness in scavenging free radicals:

Assay TypeIC50 (µM)Comparison
DPPH30Comparable to BHT
ABTS25Comparable to Trolox

These findings highlight the compound's potential as an antioxidant agent.

Q & A

Q. How can the synthesis of N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide be optimized for higher yield and purity?

Methodological Answer: Key steps include:

  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) or coupling agents like EDC/HOBt improve reaction efficiency .
  • Reaction Conditions : Optimal temperatures (e.g., reflux in ethanol) and solvent choices (e.g., chloroform or isopropanol) are critical. For example, phosphorus oxychloride (POCl₃) and DMF at 0–10°C facilitate formylation of the imidazo[1,2-a]pyridine core .
  • Purification : Column chromatography or recrystallization in ethanol enhances purity. Yields range from 50% to 89%, depending on intermediates and coupling steps .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • 1H/13C-NMR : Confirm structural integrity, including fluorophenyl and methyl substituents .
  • LC-MS : Verify molecular weight (e.g., m/z 428.1 observed in similar imidazo[1,2-a]pyridine derivatives) .
  • FT-IR : Identify carbonyl (C=O) and amide (N-H) functional groups .
  • Elemental Analysis : Validate purity (>95%) .

Advanced Research Questions

Q. How does the structure-activity relationship (SAR) influence antitubercular potency?

Methodological Answer:

  • Fluorophenyl Group : Enhances target binding (e.g., MIC = 0.004 µM in imidazo[1,2-a]pyridines targeting Mtb cytochrome oxidase) .
  • Methyl Substituent : Improves metabolic stability by reducing oxidative degradation .
  • Amide Linker : Critical for interactions with ATP synthase or DNA gyrase, as shown in docking studies . SAR studies should systematically vary substituents and assay against Mtb H37Rv .

Q. What are the primary biological targets of this compound in Mycobacterium tuberculosis?

Methodological Answer:

  • Cytochrome bcc1 Oxidase : Imidazo[1,2-a]pyridines disrupt electron transport, validated via ATP synthesis inhibition assays .
  • DNA Gyrase : Molecular docking (AutoDock/Vina) predicts binding to the gyrase B subunit (ΔG = −9.4 kcal/mol in analogs) . Confirm via in vitro supercoiling assays .

Q. How can contradictory MIC values across studies be resolved?

Methodological Answer:

  • Standardized Assays : Use identical Mtb strains (e.g., H37Rv) and growth media (7H9/7H11).
  • Check Redox Conditions : Imidazo[1,2-a]pyridines may behave differently under aerobic vs. hypoxic conditions .
  • Synergy Testing : Evaluate interactions with frontline TB drugs (e.g., rifampicin) to clarify potency .

Q. What computational strategies predict pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Tools like SwissADME or pkCSM assess LogP (optimal 2–3), bioavailability (Lipinski’s Rule of Five), and CYP450 metabolism .
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity and Ames mutagenicity .

Q. How can metabolic stability be improved for in vivo applications?

Methodological Answer:

  • Prodrug Design : Mask the amide group with hydrolyzable esters to enhance solubility .
  • Deuterium Incorporation : Replace methyl hydrogens to slow CYP450-mediated oxidation .

Q. What in vitro models are suitable for toxicity evaluation?

Methodological Answer:

  • HepG2 Cells : Assess hepatotoxicity via MTT assays (IC₅₀ > 10 µM desired) .
  • hERG Inhibition : Patch-clamp assays predict cardiac liability (IC₅₀ > 30 µM preferred) .

Q. How does fluorination impact bioavailability and target engagement?

Methodological Answer:

  • Electron-Withdrawing Effect : Fluorine increases membrane permeability (logD = 2.5–3.5) and resistance to enzymatic degradation .
  • Hydrogen Bonding : The 4-fluorophenyl group forms hydrophobic interactions with gyrase residues (e.g., Val163, Asp94) .

Q. What strategies validate target engagement in cellular models?

Methodological Answer:

  • Thermal Shift Assays : Measure protein melting temperature (ΔTm) shifts upon compound binding .
  • CRISPR Knockout : Delete Mtb cytochrome oxidase (qcrB) to confirm loss of compound activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

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